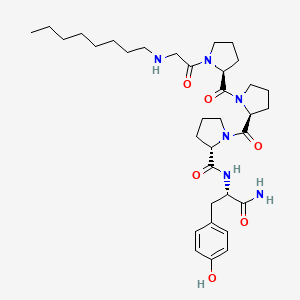
3-(N-ethylanilino)-N'-hydroxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-ethylanilino)-N’-hydroxypropanimidamide is an organic compound with a complex structure that includes an aniline derivative and a hydroxypropanimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-ethylanilino)-N’-hydroxypropanimidamide typically involves a multi-step process. One common method starts with the condensation reaction of aniline and ethanol under the action of a catalyst to produce N-ethylaniline. This intermediate is then reacted with acrylonitrile to form N-ethyl-N-cyanoethylaniline . The final step involves the hydrolysis of N-ethyl-N-cyanoethylaniline to yield 3-(N-ethylanilino)-N’-hydroxypropanimidamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize production costs. Common catalysts include phosphorus oxychloride, phosphorus trichloride, and inorganic acids .
Análisis De Reacciones Químicas
Types of Reactions
3-(N-ethylanilino)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3-(N-ethylanilino)-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(N-ethylanilino)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-ethylaniline: A simpler analog with similar reactivity but lacking the hydroxypropanimidamide group.
N-cyanoethylaniline: Another related compound used in similar synthetic applications
Uniqueness
3-(N-ethylanilino)-N’-hydroxypropanimidamide is unique due to its combined aniline and hydroxypropanimidamide structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized chemical syntheses and research applications .
Propiedades
Número CAS |
192324-66-6 |
|---|---|
Fórmula molecular |
C11H17N3O |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-(N-ethylanilino)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C11H17N3O/c1-2-14(9-8-11(12)13-15)10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3,(H2,12,13) |
Clave InChI |
SLLVPMVIUWWJBW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC(=NO)N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


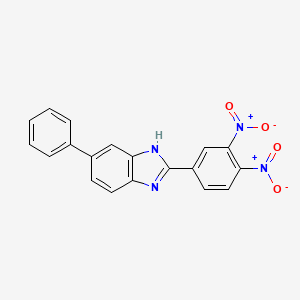
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
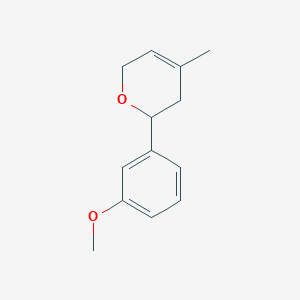
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
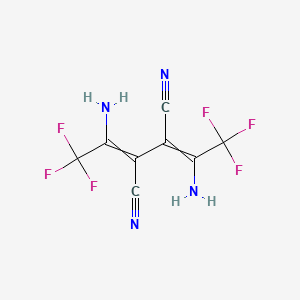
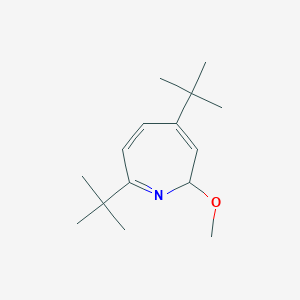


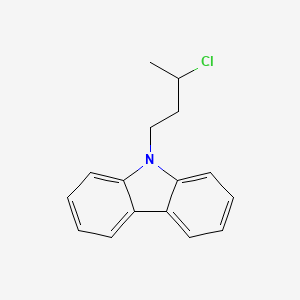
![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)
